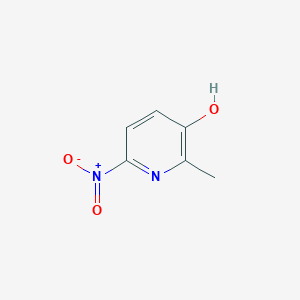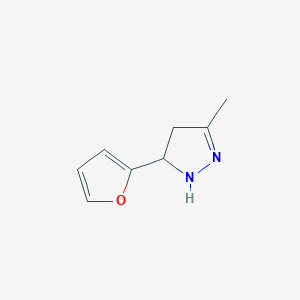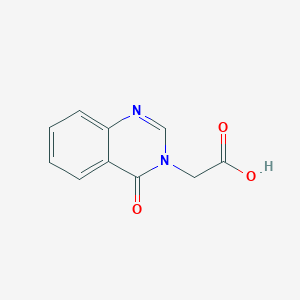![molecular formula C4H2N4O B083834 [1,2,5]Oxadiazolo[3,4-d]pyrimidine CAS No. 14183-23-4](/img/structure/B83834.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,5]Oxadiazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a fused pyrimidine ring system containing an oxadiazole ring, which confers unique pharmacological properties.
Mecanismo De Acción
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidine is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of phosphodiesterase, which leads to an increase in intracellular cAMP and cGMP levels. This, in turn, leads to vasodilation and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
[1,2,5]Oxadiazolo[3,4-d]pyrimidine has been shown to exhibit several biochemical and physiological effects. It has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1,2,5]Oxadiazolo[3,4-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological properties are well documented. This compound can be used as a lead compound for the development of new drugs with improved pharmacological properties. However, there are also some limitations to using [1,2,5]Oxadiazolo[3,4-d]pyrimidine in lab experiments. For example, this compound is relatively unstable and can decompose over time, which can affect its pharmacological properties.
Direcciones Futuras
There are several future directions for the study of [1,2,5]Oxadiazolo[3,4-d]pyrimidine. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential use of [1,2,5]Oxadiazolo[3,4-d]pyrimidine as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, should be further explored. Lastly, the development of new synthetic methods for the preparation of [1,2,5]Oxadiazolo[3,4-d]pyrimidine should be pursued to improve the yield and purity of the compound.
Conclusion:
In conclusion, [1,2,5]Oxadiazolo[3,4-d]pyrimidine is a heterocyclic compound that possesses unique pharmacological properties. It has been extensively studied for its potential therapeutic applications and has been found to exhibit a wide range of pharmacological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [1,2,5]Oxadiazolo[3,4-d]pyrimidine have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of a suitable oxidizing agent. Another method involves the reaction of 2-aminopyrimidine with a nitrile followed by cyclization using a strong acid. The yield of the reaction can be improved by using a microwave-assisted or ultrasound-assisted synthesis method.
Aplicaciones Científicas De Investigación
[1,2,5]Oxadiazolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, anticonvulsant, and analgesic effects. This compound has also been found to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase, tyrosine kinase, and cyclooxygenase.
Propiedades
Número CAS |
14183-23-4 |
|---|---|
Nombre del producto |
[1,2,5]Oxadiazolo[3,4-d]pyrimidine |
Fórmula molecular |
C4H2N4O |
Peso molecular |
122.09 g/mol |
Nombre IUPAC |
[1,2,5]oxadiazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4O/c1-3-4(6-2-5-1)8-9-7-3/h1-2H |
Clave InChI |
VUZIMCFNRUNPRR-UHFFFAOYSA-N |
SMILES |
C1=NC=NC2=NON=C21 |
SMILES canónico |
C1=NC=NC2=NON=C21 |
Sinónimos |
[1,2,5]Oxadiazolo[3,4-d]pyrimidine (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




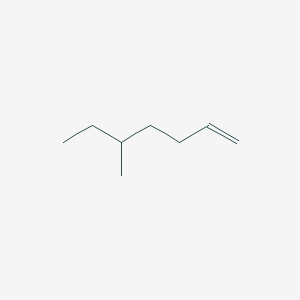

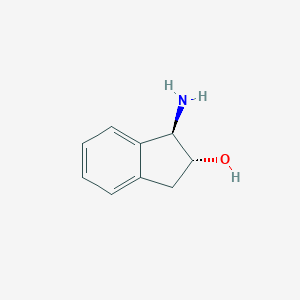
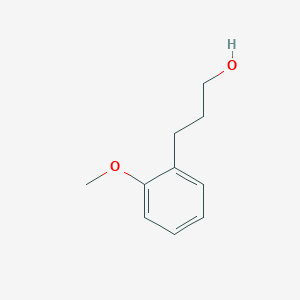
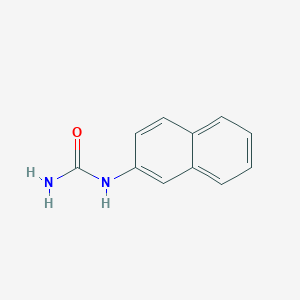

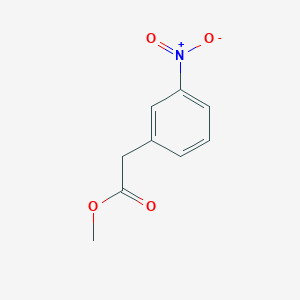

![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)

